trans-Suffruticosol D
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Overview
Description
trans-Suffruticosol D: is a naturally occurring oligostilbene compound isolated from the seeds of Paeonia suffruticosa. This compound belongs to the stilbene family, which is known for its diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : trans-Suffruticosol D can be synthesized through various synthetic routes. One common method involves the extraction from the seeds of Paeonia suffruticosa using ethyl acetate. The compound is then isolated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale extraction from Paeonia suffruticosa seeds. The seeds are processed to obtain the ethyl acetate extract, which is then subjected to purification processes to isolate this compound. Advanced chromatographic techniques are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : trans-Suffruticosol D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: : The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: : In chemistry, trans-Suffruticosol D is used as a precursor for synthesizing other bioactive stilbenes. Its unique structure makes it a valuable compound for studying stilbene chemistry and developing new synthetic methodologies .
Biology: : In biological research, this compound is investigated for its cytotoxic effects on cancer cell lines. Studies have shown that it exhibits significant cytotoxicity against various human cancer cell lines, including lung, breast, and osteosarcoma cells .
Medicine: : In medicine, this compound is explored for its potential as an anticancer agent. Its ability to induce apoptosis and inhibit cell motility makes it a promising candidate for cancer therapy .
Industry: : In the industrial sector, this compound is used in the development of natural health products and dietary supplements. Its antioxidant and anti-inflammatory properties make it a valuable ingredient in formulations aimed at promoting health and wellness .
Mechanism of Action
trans-Suffruticosol D exerts its effects through multiple molecular targets and pathways. It induces oxidative stress, stimulates apoptosis, decreases mitochondrial membrane potential, inhibits cell motility, and blocks the NF-κB pathway in cancer cells. These mechanisms collectively contribute to its cytotoxic and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
cis-Suffruticosol D: Another isomer of suffruticosol D with similar biological activities but slightly different potency.
trans-Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
trans-e-Viniferin: A stilbene dimer with potent biological activities.
cis-e-Viniferin: Another stilbene dimer with similar properties to trans-e-viniferin
Uniqueness: : trans-Suffruticosol D is unique due to its higher potency compared to its cis-isomer and other similar compounds. Its ability to induce apoptosis and inhibit cell motility more effectively makes it a standout compound in the stilbene family .
Properties
CAS No. |
1261292-11-8 |
---|---|
Molecular Formula |
C42H32O9 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
5-[(2R,3R,5R,6S)-3-(3,5-dihydroxyphenyl)-2,6-bis(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-8-1-22(2-9-27)3-14-34-39-35(50-41(23-4-10-28(44)11-5-23)37(39)25-15-30(46)19-31(47)16-25)21-36-40(34)38(26-17-32(48)20-33(49)18-26)42(51-36)24-6-12-29(45)13-7-24/h1-21,37-38,41-49H/b14-3+/t37-,38-,41-,42+/m1/s1 |
InChI Key |
PHIHHTIYURVLDB-SIXZTWGTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC4=C2[C@H]([C@H](O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC4=C2C(C(O4)C5=CC=C(C=C5)O)C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Origin of Product |
United States |
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